molecular formula C9H11F2NO B13045552 (1R,2S)-1-amino-1-(2,6-difluorophenyl)propan-2-ol

(1R,2S)-1-amino-1-(2,6-difluorophenyl)propan-2-ol

Cat. No.: B13045552
M. Wt: 187.19 g/mol
InChI Key: YCSWFUZBDTVVOB-CDUCUWFYSA-N
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Description

(1R,2S)-1-amino-1-(2,6-difluorophenyl)propan-2-ol is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an amino group and two fluorine atoms on a phenyl ring, makes it an interesting subject for research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-amino-1-(2,6-difluorophenyl)propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluorobenzaldehyde and a chiral amine.

    Reaction Steps:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.

    Optimization: Reaction conditions are optimized for maximum yield and purity.

    Purification and Quality Control: Advanced purification techniques and stringent quality control measures ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-amino-1-(2,6-difluorophenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amino group or the phenyl ring.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(1R,2S)-1-amino-1-(2,6-difluorophenyl)propan-2-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2S)-1-amino-1-(2,6-difluorophenyl)propan-2-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-1-amino-1-(2,4-difluorophenyl)propan-2-ol
  • (1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol
  • (1R,2S)-1-amino-1-(2,6-dichlorophenyl)propan-2-ol

Uniqueness

(1R,2S)-1-amino-1-(2,6-difluorophenyl)propan-2-ol stands out due to its specific fluorine substitution pattern, which can influence its reactivity, biological activity, and overall properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

(1R,2S)-1-amino-1-(2,6-difluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11F2NO/c1-5(13)9(12)8-6(10)3-2-4-7(8)11/h2-5,9,13H,12H2,1H3/t5-,9-/m0/s1

InChI Key

YCSWFUZBDTVVOB-CDUCUWFYSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=C(C=CC=C1F)F)N)O

Canonical SMILES

CC(C(C1=C(C=CC=C1F)F)N)O

Origin of Product

United States

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